Cas no 5934-66-7 (N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether)

N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether 化学的及び物理的性質
名前と識別子
-
- N-Acetyl D,L-α-Methyl DOPA Dimethyl Ether
- (5E)-1-(4-Methoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]m ethylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 1539698
- DL-N-Acetyl-3-<3,4-dimethoxy-phenyl>-2-methyl-alanin
- AKOS013801193
- EN300-297473
- SCHEMBL11400920
- N-Acetyl-3-methoxy-O,alpha-dimethyl-tyrosine; N-Acetyl-3-methoxy-O,alpha-dimethyl-DL-tyrosine
- N-ACETYL D,L-ALPHA-METHYL DOPA DIMETHYL ETHER
- 5934-66-7
- Oprea1_735607
- N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether
- N-acetyl-3,4-dimethoxy-2-methylphenylalanine
- 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
- CAA50339
- 3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid
-
- MDL: MFCD01646035
- インチ: InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)
- InChIKey: VIQGMKBBYLJABC-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
計算された属性
- せいみつぶんしりょう: 463.08400
- どういたいしつりょう: 281.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- PSA: 153.18000
- LogP: 4.86720
N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297473-5.0g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 5.0g |
$6492.0 | 2023-02-27 | ||
Enamine | EN300-297473-10.0g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 10.0g |
$9627.0 | 2023-02-27 | ||
Enamine | EN300-297473-1g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 1g |
$414.0 | 2023-09-06 | ||
Enamine | EN300-297473-0.1g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 0.1g |
$364.0 | 2023-09-06 | ||
Enamine | EN300-297473-10g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 10g |
$1778.0 | 2023-09-06 | ||
Enamine | EN300-297473-5g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 5g |
$1199.0 | 2023-09-06 | ||
Enamine | EN300-297473-0.25g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 0.25g |
$381.0 | 2023-09-06 | ||
Enamine | EN300-297473-0.05g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 0.05g |
$348.0 | 2023-09-06 | ||
Enamine | EN300-297473-1.0g |
3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid |
5934-66-7 | 1g |
$0.0 | 2023-06-07 | ||
TRC | A186650-250mg |
N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether |
5934-66-7 | 250mg |
$ 1453.00 | 2023-09-09 |
N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
N-Acetyl D,L-a-Methyl DOPA Dimethyl Etherに関する追加情報
Research Briefing on N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether (CAS: 5934-66-7)
N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether (CAS: 5934-66-7) is a chemically modified derivative of DOPA (3,4-dihydroxyphenylalanine), a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound has garnered attention in recent years due to its potential applications in neuroscience, pharmacology, and medicinal chemistry. The acetyl and methyl ether modifications enhance its stability and bioavailability, making it a promising candidate for further research and development.
Recent studies have focused on the synthesis, characterization, and biological evaluation of N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route for this compound, highlighting its improved yield and purity compared to traditional methods. The study also explored its pharmacokinetic properties, demonstrating enhanced blood-brain barrier penetration, which is critical for potential therapeutic applications in neurological disorders.
In vitro and in vivo studies have provided insights into the compound's mechanism of action. Research published in Neuropharmacology (2024) investigated its effects on dopamine receptor signaling pathways. The findings suggested that N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether acts as a modulator of dopaminergic activity, with potential implications for treating Parkinson's disease and other dopamine-related disorders. However, further preclinical studies are needed to validate these findings and assess any off-target effects.
Another area of interest is the compound's potential role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether exhibited selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated dopamine signaling. The researchers hypothesized that this effect might be mediated through the inhibition of tyrosine hydroxylase, a key enzyme in dopamine synthesis. While these results are preliminary, they open new avenues for exploring the compound's anticancer properties.
Despite these promising findings, challenges remain in the development of N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this research and translate it into clinical applications.
In conclusion, N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether (CAS: 5934-66-7) represents a versatile compound with significant potential in neuroscience and oncology. Ongoing research continues to uncover its multifaceted biological activities, paving the way for innovative therapeutic strategies. This briefing underscores the importance of further investigation to fully realize its clinical benefits.
5934-66-7 (N-Acetyl D,L-a-Methyl DOPA Dimethyl Ether) 関連製品
- 366460-23-3(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-[[5-(diethylamino)-2-furanyl]methylene]-1-(3-methylphenyl)-)
- 5810-53-7(Benzenepropanaminium,N,N,a-trimethyl-g-(1-oxopropyl)-g-phenyl-N-(3-sulfopropyl)-, innersalt)
- 444673-73-8(4,6(1H,5H)-Pyrimidinedione,5-[[5-(diethylamino)-2-furanyl]methylene]-1-(3-fluorophenyl)dihydro-2-thioxo-)
- 5810-48-0(2-Morpholinol,4-ethyl-2,3,3,5-tetramethyl-, hydrochloride (1:1))
- 5241-20-3(18-Nor-5a,8a,9b,13a,14b-androstane-3,11,17-trione, 4a,8,14-trimethyl- (8CI))
- 5987-28-0(5a-Androstane-3b,17a-diol, 16b-morpholino-, 3-acetate (7CI,8CI))
- 366822-71-1(4,6(1H,5H)-Pyrimidinedione,5-[[5-(diethylamino)-2-furanyl]methylene]-1-(3,4-dimethylphenyl)dihydro-3-phenyl-2-thioxo-)
- 328998-25-0(4E1RCat)
- 27430-12-2(4,6(1H,5H)-Pyrimidinedione,dihydro-5-[(4-nitrophenyl)methylene]-2-thioxo-)
- 366459-51-0(4,6(1H,5H)-Pyrimidinedione,5-[[5-(diethylamino)-2-furanyl]methylene]dihydro-1-(4-methylphenyl)-2-thioxo-)